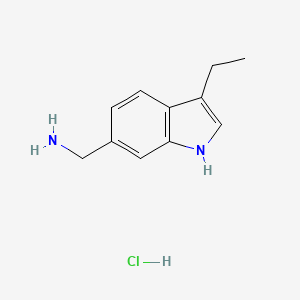

(3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

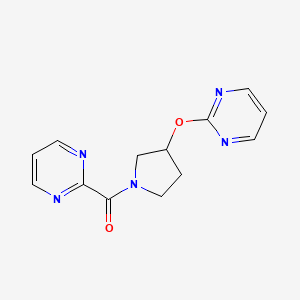

“(3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride” is a chemical compound that belongs to the group of indole alkaloids . It is also known as 1H-Indole-3-ethanamine, N-methyl- . The compound has a molecular weight of 174.2423 .

Synthesis Analysis

The synthesis of indole derivatives, such as “(3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride”, often involves the Mannich reaction . This reaction is used to synthesize a variety of indole derivatives due to their diverse biological activities .Molecular Structure Analysis

The molecular structure of “(3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride” can be represented by the formula C11H14N2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Indole derivatives, such as “(3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride”, are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This makes them aromatic in nature .Physical And Chemical Properties Analysis

“(3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride” is a crystalline colorless compound with specific odors . It has a molecular weight of 174.2423 .Scientific Research Applications

Environmental Monitoring and Impact

- Parabens in Aquatic Environments : Parabens, including ethylparaben, have been studied for their occurrence, fate, and behavior in aquatic environments. Despite wastewater treatments, parabens persist at low concentrations in effluents and surface water, indicating continuous environmental introduction and the need for further toxicity studies on their chlorinated by-products (Haman et al., 2015).

Cancer Therapy

- Indoleamine-2,3-dioxygenase (IDO) Inhibitors : IDO plays a role in tumor-induced immunosuppression. The study of IDO inhibitors, such as 1-methyltryptophan, in cancer therapy highlights the complex role of tryptophan metabolism in tumorigenesis and immunotherapy (Löb et al., 2009).

Environmental Chemistry and Recycling

- Chemical Recycling of Poly(ethylene terephthalate) (PET) : Research into chemical recycling methods for PET, including hydrolysis and glycolysis, demonstrates the potential for recovering valuable materials from waste, contributing to sustainability and resource conservation (Karayannidis & Achilias, 2007).

Agricultural Applications

- 1-Methylcyclopropene (1-MCP) on Fruits and Vegetables : The use of 1-MCP to inhibit ethylene perception in fruits and vegetables has significant implications for postharvest quality maintenance, with rapid adoption in the apple industry and potential benefits for a wide range of produce (Watkins, 2006).

Synthetic Chemistry

- Indole Synthesis : Indole synthesis methods are crucial for the development of pharmaceuticals and agrochemicals. A comprehensive review of indole synthesis methods provides a framework for classifying and understanding the vast literature on this topic, with implications for future research and development (Taber & Tirunahari, 2011).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(3-ethyl-1H-indol-6-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.ClH/c1-2-9-7-13-11-5-8(6-12)3-4-10(9)11;/h3-5,7,13H,2,6,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESWSCYUZOVLKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC2=C1C=CC(=C2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2921155.png)

![4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2921157.png)

![N-(4-methylidenecyclohexyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2921163.png)

![N-(3,4-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2921165.png)

![(2R,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid](/img/no-structure.png)

![5-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2921172.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2921173.png)

![3-(2-fluorophenyl)-3-[2-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2921175.png)

![1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2921176.png)